molecular formula C7H8BrN3O2 B2612707 Ethyl 6-amino-5-bromopyrazine-2-carboxylate CAS No. 1891208-95-9

Ethyl 6-amino-5-bromopyrazine-2-carboxylate

Cat. No.: B2612707
CAS No.: 1891208-95-9
M. Wt: 246.064
InChI Key: UCJKVWFMGDUDBF-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-bromopyrazine-2-carboxylate is a chemical compound with the molecular formula C7H8BrN3O2 and a molecular weight of 246.06 g/mol . This compound is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic organic compound. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-bromopyrazine-2-carboxylate typically involves the bromination of pyrazine derivatives followed by esterification and amination reactions. One common method includes the reaction of 6-bromo-2-pyrazinecarboxylic acid with ethanol in the presence of a catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process generally includes steps such as bromination, esterification, and amination under controlled conditions to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-bromopyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-amino-5-bromopyrazine-2-carboxylate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-bromopyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino and bromine groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Ethyl 6-amino-5-bromopyrazine-2-carboxylate can be compared with other similar compounds such as:

    Ethyl 5-amino-6-bromopyrazine-2-carboxylate: Similar structure but different position of the amino group.

    Ethyl 3-amino-6-bromopyrazine-2-carboxylate: Similar structure but different position of the amino group.

    Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate: Different substituents and additional ring structures

These comparisons highlight the unique structural features and potential reactivity of this compound, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 6-amino-5-bromopyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O2/c1-2-13-7(12)4-3-10-5(8)6(9)11-4/h3H,2H2,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJKVWFMGDUDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C(=N1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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